![molecular formula C27H42O9 B586695 Tetrahydro 11-Deoxycorticosterone 3|A-|A-D-Glucuronide CAS No. 56162-36-8](/img/structure/B586695.png)
Tetrahydro 11-Deoxycorticosterone 3|A-|A-D-Glucuronide
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Overview
Description
Tetrahydrodeoxycorticosterone (abbreviated as THDOC; 3α,21-dihydroxy-5α-pregnan-20-one), also referred to as allotetrahydrocorticosterone, is an endogenous neurosteroid . It is synthesized from the adrenal hormone deoxycorticosterone .
Synthesis Analysis
THDOC is synthesized from the adrenal hormone deoxycorticosterone by the action of two enzymes, 5α-reductase type I and 3α-hydroxysteroid dehydrogenase .Molecular Structure Analysis
The molecular formula of Tetrahydro 11-Deoxycorticosterone 3|A-|A-D-Glucuronide is C27H42O9 .Chemical Reactions Analysis
THDOC is a potent positive allosteric modulator of the GABA A receptor, and has sedative, anxiolytic and anticonvulsant effects . Changes in the normal levels of this steroid particularly during pregnancy and menstruation may be involved in some types of epilepsy (catamenial epilepsy) and premenstrual syndrome, as well as stress, anxiety and depression .Physical And Chemical Properties Analysis
The molecular weight of Tetrahydro 11-Deoxycorticosterone 3|A-|A-D-Glucuronide is 510.62 .Scientific Research Applications
Neurosteroid Modulation
Tetrahydrodeoxycorticosterone (THDOC): is an endogenous neurosteroid synthesized from deoxycorticosterone . It acts as a potent positive allosteric modulator of the GABA_A receptor . This modulation has several potential applications:
Sedative and Anxiolytic Effects: Due to its action on the GABA_A receptor, THDOC has sedative and anxiolytic effects, which could be harnessed for the development of new anxiolytic drugs .
Anticonvulsant Properties: THDOC has been shown to have anticonvulsant effects, making it a candidate for research into new treatments for epilepsy .
Hormonal Regulation and Metabolism
The compound’s structure suggests it may play a role in hormonal regulation and metabolism:
Stress Response: Changes in the levels of THDOC have been associated with stress, suggesting a role in the body’s response to stressors .
Menstrual Cycle Regulation: Fluctuations in THDOC levels during the menstrual cycle indicate a potential application in understanding and treating conditions like premenstrual syndrome and catamenial epilepsy .
Therapeutic Research
Given its biochemical properties, THDOC could be involved in various therapeutic research areas:
Mood Disorders: Due to its influence on mood and anxiety, THDOC could be studied for its effects on depression and other mood disorders .
Biochemical Research
The compound’s interaction with enzymes and receptors opens up avenues for biochemical research:
Mechanism of Action
properties
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,8R,9S,10S,13S,14S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O9/c1-26-9-7-14(35-25-22(32)20(30)21(31)23(36-25)24(33)34)11-13(26)3-4-15-16-5-6-18(19(29)12-28)27(16,2)10-8-17(15)26/h13-18,20-23,25,28,30-32H,3-12H2,1-2H3,(H,33,34)/t13-,14-,15+,16+,17+,18-,20+,21+,22-,23+,25-,26+,27+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNOSGJSTZJIRI-RVBRMEHISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)CO)C)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858446 |
Source
|
Record name | (3alpha,5beta)-21-Hydroxy-20-oxopregnan-3-yl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
56162-36-8 |
Source
|
Record name | (3alpha,5beta)-21-Hydroxy-20-oxopregnan-3-yl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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